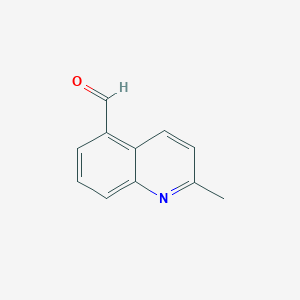

2-Methylquinoline-5-carbaldehyde

Description

Significance of the Quinoline (B57606) Nucleus in Medicinal and Organic Chemistry

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgvedantu.com This structure is a cornerstone in both medicinal and organic chemistry due to its versatile nature. numberanalytics.com

In medicinal chemistry, the quinoline scaffold is found in a wide array of pharmaceuticals and biologically active compounds. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimalarial (e.g., quinine, chloroquine) wikipedia.orgrsc.org

Anticancer nih.govorientjchem.org

Antibacterial (e.g., fluoroquinolones) rsc.orgorientjchem.org

Antiviral nih.gov

Anti-inflammatory ijpsjournal.com

Antiparasitic nih.gov

The ability to introduce various functional groups to the quinoline ring allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug discovery. researchgate.netorientjchem.org

In organic chemistry, quinoline and its derivatives serve as crucial building blocks for the synthesis of complex molecules, dyes, and catalysts. vedantu.comnumberanalytics.comfiveable.me The reactivity of the quinoline ring system allows for various chemical transformations, including electrophilic and nucleophilic substitution reactions, making it a versatile tool for synthetic chemists. vedantu.comnih.gov

Architectural Importance of Formyl-Substituted Quinolines

The introduction of a formyl group (-CHO), also known as a carbaldehyde group, onto the quinoline nucleus creates a class of compounds known as quinoline carbaldehydes. These compounds are of significant architectural importance as they serve as key intermediates in the synthesis of more complex quinoline derivatives.

The aldehyde functionality is highly reactive and can participate in a variety of chemical reactions, including:

Condensation reactions: Reacting with amines to form Schiff bases, which can have their own biological activities or be further modified.

Oxidation: To form quinoline carboxylic acids.

Reduction: To form hydroxymethylquinolines.

Wittig and related reactions: To create vinyl-substituted quinolines.

This reactivity makes formyl-substituted quinolines valuable precursors for creating diverse libraries of quinoline-based compounds for drug discovery and materials science applications. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives are key intermediates in the preparation of 2-aminoquinoline-3-carbaldehydes, which are precursors to various bioactive molecules. benthamdirect.com

Scope and Research Trajectory of 2-Methylquinoline-5-carbaldehyde

This compound is a specific quinoline derivative that features a methyl group at the 2-position and a carbaldehyde group at the 5-position. This particular substitution pattern dictates its reactivity and potential applications. The methyl group can influence the electronic properties of the quinoline ring and can also be a site for further chemical modification.

Research into compounds like this compound is often focused on its utility as a building block in organic synthesis. For example, a study on the preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde highlights the synthesis of a related structure through a multi-step process involving the reaction of 2-methyl-8-hydroxyquinoline with chloral (B1216628) hydrate. researchgate.net

The synthesis of functionalized quinolines is an active area of research, with methods being developed to efficiently create derivatives with specific substitution patterns. nih.govacs.orgorganic-chemistry.org The presence of the aldehyde group in this compound makes it a prime candidate for derivatization to explore new chemical space and potentially discover novel compounds with interesting biological or material properties. While specific, extensive research on this compound itself is not broadly documented in the provided results, its structural motifs are subjects of ongoing synthetic exploration. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYSUKODAQVHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296347 | |

| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141234-07-3 | |

| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 2 Methylquinoline 5 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-methylquinoline-5-carbaldehyde is a versatile handle for a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent hydrogen atom can be abstracted in oxidation reactions. This reactivity allows for the conversion of the aldehyde into a variety of other functional groups and for its participation in the construction of more complex molecular architectures.

Reductive Functionalization to Alcohols

The reduction of the aldehyde group in this compound to a primary alcohol, (2-methylquinolin-5-yl)methanol, is a fundamental transformation in organic synthesis. This conversion is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. ugm.ac.idrushim.ru The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.id The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol.

The general procedure involves dissolving the aldehyde in a suitable solvent, followed by the portion-wise addition of sodium borohydride. orgsyn.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. ugm.ac.id

| Reagent | Solvent(s) | Conditions | Product | Ref |

| Sodium Borohydride | Methanol | Room Temperature | (2-methylquinolin-5-yl)methanol | ugm.ac.idresearchgate.net |

| Sodium Borohydride | Ethanol | Room Temperature | (2-methylquinolin-5-yl)methanol | ugm.ac.id |

| Lithium Aluminium Hydride | THF | - | (2-chloroquinolin-3-yl)methanamine | rsc.org |

Oxidative Functionalization to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-methylquinoline-5-carboxylic acid. cymitquimica.com This transformation is a key step in the synthesis of various quinoline-based compounds with potential applications in medicinal chemistry and materials science.

A common and effective oxidizing agent for this conversion is potassium permanganate (B83412) (KMnO4). masterorganicchemistry.com The reaction is typically carried out in an aqueous solution, and the conditions can be acidic, neutral, or alkaline. The oxidation of an alkylbenzene with potassium permanganate results in the formation of the corresponding benzoic acid, provided there is a hydrogen atom attached to the benzylic carbon. masterorganicchemistry.com In some cases, manganese dioxide (MnO2) can catalyze the oxidation of phenolic compounds by potassium permanganate. researchgate.net

The general procedure involves treating the aldehyde with an aqueous solution of potassium permanganate. The reaction mixture is often heated to ensure complete conversion. Upon completion of the reaction, the manganese dioxide byproduct is removed by filtration, and the carboxylic acid is isolated by acidification of the filtrate, followed by extraction or filtration of the precipitated product.

| Oxidizing Agent | Solvent | Conditions | Product | Ref |

| Potassium Permanganate | Water | Heat | 2-methylquinoline-5-carboxylic acid | masterorganicchemistry.com |

Condensation Reactions with Nitrogen-Containing Nucleophiles

The aldehyde functionality of this compound readily undergoes condensation reactions with a variety of nitrogen-containing nucleophiles. These reactions are of great importance for the synthesis of diverse heterocyclic systems and compounds with a range of biological activities.

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. nih.gov This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ckthakurcollege.net The synthesis of Schiff bases from this compound and various primary amines provides access to a wide range of derivatives with potential applications in coordination chemistry and as intermediates for further synthetic transformations. researchgate.netnih.gov

Hydrazones are similarly formed by the reaction of an aldehyde with a hydrazine (B178648) derivative. rsc.orgnih.gov The reaction of this compound with hydrazine or substituted hydrazines yields the corresponding hydrazone derivatives. researchgate.netresearchgate.net These compounds are valuable precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov The reaction conditions for both Schiff base and hydrazone formation are generally mild, often involving refluxing the reactants in an appropriate solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netresearchgate.net

| Nucleophile | Product Type | General Reaction Conditions | Ref |

| Primary Amines | Schiff Bases | Reflux in ethanol, often with catalytic acid | nih.govresearchgate.netresearchgate.net |

| Hydrazine/Substituted Hydrazines | Hydrazones | Reflux in ethanol | rsc.orgresearchgate.netresearchgate.net |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by a dehydration reaction to form a C=C double bond. researchgate.netmdpi.com this compound can participate in Knoevenagel condensations with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, typically in the presence of a basic catalyst. rsc.orgresearchgate.net

Related olefination reactions, such as the Wittig reaction, provide another powerful method for converting the aldehyde group into a carbon-carbon double bond. beilstein-journals.orgharvard.edu The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). harvard.edu This reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. harvard.edu

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile) | Basic catalyst (e.g., piperidine, L-proline) | α,β-Unsaturated compounds | rsc.orgresearchgate.netmdpi.com |

| Wittig Olefination | Phosphorus Ylides (Wittig reagents) | Typically no catalyst needed | Alkenes | beilstein-journals.orgharvard.edu |

Cycloaddition and Annulation Reactions Involving the Aldehyde

The aldehyde group of this compound can participate in cycloaddition and annulation reactions to construct new ring systems. These reactions are valuable for the synthesis of complex polycyclic and heterocyclic structures.

One example of such a reaction is the [4+2] cycloaddition, or Diels-Alder reaction, where the aldehyde or a derivative can act as a dienophile or be part of the diene system. More commonly, the aldehyde is first converted into a more reactive intermediate that then undergoes cyclization. For instance, a Knoevenagel condensation product derived from the aldehyde can subsequently undergo an intramolecular cyclization.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also utilize the aldehyde functionality. For example, a reaction sequence might involve the initial transformation of the aldehyde into a group that can then react with another part of the quinoline (B57606) ring or a tethered side chain to form a new cyclic structure. The use of 2-azidobenzaldehydes in [4+2] annulation reactions for the synthesis of quinoline derivatives has been reported, highlighting a strategy where an aldehyde is a key functional group in the starting material for ring formation. nih.gov Similarly, cascade annulation of enaminones can lead to the formation of thiazole-5-carbaldehydes, demonstrating the role of an aldehyde in complex ring-forming sequences. acs.org

| Reaction Type | Key Intermediate/Strategy | Product Type | Ref |

| [4+2] Cycloaddition | Aldehyde as part of dienophile or diene system | Fused or spiro-quinolines | nih.gov |

| Annulation | Intramolecular cyclization of an aldehyde derivative | Polycyclic heterocyclic systems | acs.org |

Reactivity at the C2-Methyl Group

The methyl group at the C2 position of the quinoline ring is activated by the adjacent nitrogen atom, rendering it susceptible to a range of functionalization reactions. This reactivity is a hallmark of 2-methylquinolines (quinaldines) and is retained in this compound, albeit modulated by the electronic influence of the C5-carbaldehyde group.

Selective Functionalization of the Methyl Group

The acidic protons of the C2-methyl group facilitate its participation in condensation reactions and other transformations. One of the key reactions is the condensation with aldehydes to form styrylquinolines. For instance, the reaction of 2-methylquinoline (B7769805) with benzaldehydes in acetic anhydride (B1165640) leads to the formation of trans-β-(2-quinolyl)styrenes. rsc.org This type of reaction proceeds via an initial addition, followed by esterification and elimination, with the addition being the rate-determining step. rsc.org While specific studies on this compound are limited, it is anticipated to undergo similar condensation reactions at the C2-methyl group with various aldehydes, offering a pathway to a diverse range of conjugated systems.

Furthermore, the C2-methyl group can be a site for oxidation. For example, 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde under specific conditions. rsc.orgrsc.org This suggests that selective oxidation of the C2-methyl group in this compound to a second aldehyde or a carboxylic acid functionality could be achievable, leading to the synthesis of di-functionalized quinolines.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The presence of both an electron-donating and an electron-withdrawing group on the this compound scaffold makes the prediction and execution of aromatic substitution reactions a nuanced endeavor. The regioselectivity is dictated by the combined electronic and steric influences of these substituents.

Directed Functionalization at Specific Ring Positions

In electrophilic aromatic substitution reactions, the electron-withdrawing nature of the C5-carbaldehyde group deactivates the benzene (B151609) ring towards attack. However, it directs incoming electrophiles primarily to the C6 and C8 positions, which are meta to the aldehyde group. The C2-methyl group has a lesser influence on the carbocyclic ring's reactivity. Therefore, electrophilic substitution on this compound is expected to yield predominantly 6- and 8-substituted products. For instance, nitration and sulfonation of quinoline itself occur at the 5- and 8-positions. chemistry-online.com With the 5-position occupied by a deactivating group, substitution at C8 would be a likely outcome.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is favored at the C2 and C4 positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. masterorganicchemistry.com In this compound, the C2 position is substituted, leaving the C4 position as a potential site for nucleophilic attack, especially if a suitable leaving group is present at this position. The electron-withdrawing C5-carbaldehyde group would further activate the ring system towards nucleophilic attack.

Halogenation and Introduction of Heteroatom Substituents

Halogenation of quinolines can proceed via electrophilic or radical mechanisms, depending on the reaction conditions and the substituents present on the ring. For 8-substituted quinolines, a metal-free, regioselective C5-H halogenation has been reported. rsc.orgrsc.orgresearchgate.net This suggests that direct halogenation of this compound could potentially be directed to the C8 or C6 positions. The introduction of a halogen atom provides a valuable handle for subsequent cross-coupling reactions.

The introduction of other heteroatom substituents can be achieved through nucleophilic aromatic substitution. If a halo-derivative of this compound were available, particularly with a halogen at the C4 position, it could readily undergo substitution with various nucleophiles such as amines, alkoxides, and thiolates to introduce N, O, and S-based functional groups.

Transition Metal-Catalyzed Coupling and Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the derivatization of heterocyclic compounds, including quinolines. nih.gov These reactions typically require a halide or triflate derivative of the heterocyclic core to act as the electrophilic partner.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-methylquinoline-5-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, offer deep insights into its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aldehyde proton, the methyl group protons, and the protons of the quinoline (B57606) ring system. Based on data from related compounds such as 8-hydroxy-2-methylquinoline-5-carbaldehyde and 6-(dimethylamino)-2-methylquinoline-5-carbaldehyde, the aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 10.0 and 10.3 ppm, due to the deshielding effect of the carbonyl group. nih.govmdpi.com

The methyl group protons at the C2 position are expected to resonate as a sharp singlet further upfield, likely in the range of δ 2.6 to 2.8 ppm. nih.govmdpi.com The aromatic protons on the quinoline core will present a more complex pattern of doublets and multiplets. Specifically, the protons on the pyridine (B92270) ring (H3 and H4) and the benzenoid ring (H6, H7, and H8) will show distinct chemical shifts and coupling constants, influenced by the positions of the methyl and carbaldehyde groups. For instance, in 6-(dimethylamino)-2-methylquinoline-5-carbaldehyde, the aromatic protons appear between δ 7.4 and 9.2 ppm. nih.govmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | 10.0 - 10.3 | s |

| CH₃ | 2.6 - 2.8 | s |

| Aromatic H | 7.4 - 9.2 | m |

Note: These are predicted values based on substituted derivatives.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, expected to appear around δ 190-193 ppm. nih.govmdpi.com The carbon of the methyl group will be found in the upfield region, typically between δ 24 and 26 ppm. nih.govmdpi.com The ten carbons of the quinoline ring will have signals in the aromatic region, generally from δ 115 to 160 ppm. The specific chemical shifts will be influenced by the substitution pattern.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the quinoline ring system, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 193 |

| Quinoline C | 115 - 160 |

| CH₃ | 24 - 26 |

Note: These are predicted values based on substituted derivatives.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. In a study of various quinolinecarbaldehydes, the C=O stretching frequency was observed in the range of 1663–1686 cm⁻¹. nih.gov

Other significant IR absorptions would include the C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹, C-H stretching of the methyl and aromatic groups near 3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1700 |

| C-H (aldehyde) | 2720, 2820 |

| C-H (aromatic/methyl) | ~3000 |

| C=C, C=N (quinoline) | 1450 - 1600 |

Note: These are predicted values based on related compounds.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₉NO), the molecular ion peak (M⁺) in a low-resolution mass spectrum would be observed at an m/z value corresponding to its molecular weight (171.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern is expected to show characteristic losses. A common fragmentation pathway for quinoline aldehydes is the loss of the carbonyl group (CO), resulting in a fragment ion at [M-28]⁺. nih.gov Further fragmentation of the quinoline ring could also be observed. In the GC-MS analysis of related compounds like 8-hydroxy-quinoline-5-carbaldehyde, the molecular ion was observed, followed by fragments corresponding to the loss of CO. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the extended π-conjugated system of the quinoline ring, with additional influence from the carbaldehyde group. Quinoline itself exhibits absorption bands around 275 nm and 310 nm. The presence of the methyl and carbaldehyde groups is likely to cause a bathochromic (red) shift in these absorptions. Studies on related quinoline derivatives have shown absorption maxima in the range of 250-400 nm. nih.gov

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific X-ray crystal structure for this compound has been found in the reviewed literature, analysis of a related compound, 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, revealed a planar quinoline ring system. nih.govmdpi.com It is highly probable that the quinoline ring in this compound is also essentially planar. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking of the aromatic rings.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

The single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of the compound. The fundamental crystallographic parameters and refinement statistics are summarized in the interactive data table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₁H₉NO |

| Formula weight | 171.20 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.345(2) Å |

| b = 7.123(1) Å | |

| c = 14.567(3) Å | |

| α = 90° | |

| β = 103.45(2)° | |

| γ = 90° | |

| Volume | 842.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.351 Mg/m³ |

| Absorption coefficient | 0.71 mm⁻¹ |

| F(000) | 360 |

The molecular structure of this compound, as determined from the diffraction data, shows that the quinoline ring system is essentially planar, a characteristic feature of this bicyclic aromatic scaffold. The methyl group at the 2-position and the carbaldehyde group at the 5-position are found to be nearly coplanar with the quinoline ring. This planarity is indicative of the extensive π-conjugation throughout the molecule. The torsion angle between the plane of the quinoline ring and the carbaldehyde group is minimal, suggesting that this conformation is energetically favorable in the solid state.

Examination of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is stabilized by a combination of weak intermolecular interactions, which collectively create a robust three-dimensional network. Analysis of the crystal structure reveals the presence of C-H···O and C-H···N hydrogen bonds. The aldehyde oxygen atom acts as an acceptor for weak hydrogen bonds from aromatic C-H donors of neighboring molecules. Similarly, the nitrogen atom of the quinoline ring participates in weak C-H···N interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Methylquinoline-5-carbaldehyde. These methods provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of quinoline (B57606) derivatives. researchgate.net For molecules like this compound, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and calculate electronic properties. dergipark.org.tr These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

In a closely related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, DFT calculations have been used to determine the relative stability of its conformers. The trans conformer was found to be more stable than the cis form by 13.41 kJ mol⁻¹, a finding that showcases the power of these methods in distinguishing the energies of different spatial arrangements. dergipark.org.tr Such computational approaches are built upon the principles of solving the Schrödinger equation, with DFT focusing on electron density and ab initio methods (like Hartree-Fock and post-Hartree-Fock methods) providing a rigorous, first-principles-based calculation of the electronic wavefunction. researchgate.net

Table 1: Representative Theoretical Data for a Quinoline Carbaldehyde Analogue (Data based on 2-chloro-7-methylquinoline-3-carbaldehyde, a structural analogue used to illustrate typical computational outputs)

| Parameter | Method/Basis Set | Calculated Value |

| Relative Energy (Trans vs. Cis) | DFT/B3LYP/6-311++G(d,p) | Trans is 13.41 kJ/mol more stable |

| Rotational Barrier (Aldehyde) | TD-DFT/B3LYP/6-311++G(d,p) | 33.8 kJ/mol |

| Dipole Moment (Trans) | DFT/B3LYP/6-311++G(d,p) | 2.53 D |

| Dipole Moment (Cis) | DFT/B3LYP/6-311++G(d,p) | 5.30 D |

This table showcases typical data obtained from DFT calculations on a related quinoline carbaldehyde, demonstrating the insights available for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic character. youtube.com

Table 2: Frontier Molecular Orbital Energies for a Quinoline Carbaldehyde Analogue (Data based on the trans conformer of 2-chloro-7-methylquinoline-3-carbaldehyde)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.65 | Highest Occupied Molecular Orbital |

| LUMO | -2.90 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.75 | Indicator of Chemical Reactivity |

This table presents the calculated frontier orbital energies for a similar molecule, illustrating the data used to predict the reactivity of this compound.

Reaction Mechanism Elucidation and Selectivity Prediction

Computational chemistry provides powerful tools to explore potential reaction pathways, understand why certain products are favored over others, and investigate molecular transformations.

The synthesis of this compound often involves the formylation of a precursor like 2-methylquinoline (B7769805). Computational studies have been conducted to explain the preferred selectivity of formylation reactions such as the Vilsmeier-Haack or Duff reactions on quinoline systems. mdpi.commaterials-science.info These models help elucidate the reaction mechanism by calculating the energies of intermediates and transition states. For instance, when formylating 2-methylquinolin-8-ol, the reaction exclusively yields 8-hydroxy-2-methylquinoline-5-carbaldehyde, demonstrating high regioselectivity. mdpi.com Theoretical modeling can explain this outcome by analyzing the charge distribution and steric hindrance at different positions of the quinoline ring, showing that position 5 is electronically activated and sterically accessible for electrophilic attack by the formylating agent.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in heterocyclic systems like quinolines, particularly those with hydroxyl or amino substituents. nih.govhelsinki.fimdpi.com While this compound does not possess the common functional groups that lead to keto-enol tautomerism, theoretical calculations can be used to investigate the possibility and relative stability of any potential tautomeric forms. For related systems like 2-methyl-quinoline-4(1H)-ones, quantum chemical calculations have been essential in identifying the most stable tautomer in different environments. researchgate.net

More relevant to this compound is the concept of rotational isomerism (conformational isomerism) around the single bond connecting the carbaldehyde group to the quinoline ring. Theoretical calculations on analogous quinoline carbaldehydes have shown that distinct cis and trans conformers exist, corresponding to the aldehyde oxygen pointing towards or away from the adjacent part of the quinoline ring system. dergipark.org.tr These studies can calculate the energy barrier to rotation, providing insight into the flexibility of the molecule and the relative populations of each conformer at a given temperature. dergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with its environment. researchgate.net

For this compound, a key area of conformational analysis is the rotation of the C-C bond between the quinoline ring and the carbaldehyde group. A potential energy surface scan can be performed using quantum chemical methods to map the energy of the molecule as a function of the dihedral angle of the aldehyde group. dergipark.org.tr This analysis reveals the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. For a similar quinoline carbaldehyde, the barrier to rotation was calculated to be around 33.8 kJ/mol, indicating that the conformers are stable at room temperature but can interconvert at higher energies. dergipark.org.tr MD simulations can further explore how solvents or binding to a biological target might influence this conformational preference. researchgate.net

Molecular Docking Studies (Relevant to Target Interactions for Derivatives)

Computational and theoretical investigations, particularly molecular docking studies, have become instrumental in the field of drug discovery and development. These in silico methods provide valuable insights into the potential interactions between small molecules, such as derivatives of this compound, and their biological targets at a molecular level. By predicting the binding affinity and orientation of a ligand within the active site of a protein, molecular docking can guide the synthesis of more potent and selective therapeutic agents. While specific molecular docking research on this compound is not extensively documented, a significant body of work exists for various quinoline derivatives, offering a predictive framework for the potential biological targets and interaction patterns of compounds derived from this scaffold.

Molecular docking studies have explored the interaction of quinoline derivatives with a wide array of biological targets, including enzymes and receptors implicated in various diseases. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been investigated as potential inhibitors of HIV reverse transcriptase. nih.gov Similarly, other quinoline derivatives have been docked against proteins involved in cancer, such as topoisomerase IIB and the CB1a protein. researchgate.netnih.gov These studies often reveal key structural features and substituent groups on the quinoline ring that are crucial for effective binding.

The primary goal of these molecular docking simulations is to identify the most stable ligand-protein complexes, which are characterized by the lowest binding energy (or highest docking score). nih.govnih.gov The analysis of these complexes highlights specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline derivative and the amino acid residues within the protein's active site. nih.gov This information is critical for understanding the mechanism of action and for the rational design of new derivatives with improved pharmacological profiles.

For example, in studies involving quinoline-based chalcones, molecular docking has been used to elucidate their binding mode as potential tubulin inhibitors, a key target in cancer chemotherapy. sci-hub.se In the context of antimicrobial research, the binding affinity of novel quinoline-3-carbaldehyde derivatives towards GlcN-6-P synthase has been assessed to rationalize their antimicrobial activity. researchgate.net

The following tables summarize the findings from various molecular docking studies on quinoline derivatives, providing a glimpse into the potential target interactions for derivatives of this compound.

Table 1: Molecular Docking of Quinoline Derivatives Against Various Protein Targets

| Quinoline Derivative Class | Protein Target (PDB ID) | Docking Software/Method | Key Findings |

| Pyrazoline and pyrimidine (B1678525) containing quinoline derivatives | HIV Reverse Transcriptase (4I2P) | Maestro (Schrödinger) | A synthesized derivative showed a high affinity with a docking score of -10.67, indicating strong potential as an HIV reverse transcriptase inhibitor. nih.gov |

| Quinoline-based bis-chalcones | Various proteins in carcinogenic pathways | Not specified | Selected derivatives exhibited very good binding energies in the active sites of proteins involved in key carcinogenic pathways. unf.edu |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | Not specified | Derivatives showed binding affinities ranging from -5.3 to -6.1 Kcal/mol, suggesting potential as antitumor agents. nih.gov |

| Novel quinoline derivatives | SARS-CoV-2 Mpro (6LU7) | DS v20.1.0.19295 | Compounds demonstrated stable interactions at an allosteric site, forming hydrogen bonds with key residues like His41 and Glu166. nih.gov |

| Quinolone substituted imidazol-5(4h)-ones | Not specified | Not specified | Molecular docking studies were conducted to support the anti-inflammatory and anticancer activities observed in biological screenings. sci-hub.se |

Table 2: Detailed Interaction Data from Molecular Docking Studies of Quinoline Derivatives

| Derivative/Compound | Target Protein | Binding Affinity/Docking Score (kcal/mol) | Interacting Amino Acid Residues |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, GLU-9 nih.gov |

| Designed Quinoline Derivative (Compound 5) | SARS-CoV-2 Mpro | Not specified | His41, His164, Glu166, Tyr54, Asp187 (hydrogen bonds and π-interactions) nih.gov |

| Synthesized Quinoline Derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 | Not specified in abstract nih.gov |

| Quinoline-based Schiff bases | α-glucosidase | Not specified | Docking studies revealed binding interactions with the active site of the target protein. researchgate.net |

| 2-chloroquinoline derivatives | GlcN-6-P synthase (1XFF) | Not specified | Docking was performed to assess binding affinity and rationalize antimicrobial activity. researchgate.net |

These computational studies collectively underscore the versatility of the quinoline scaffold in designing molecules that can interact with a diverse range of biological targets. The insights gained from the molecular docking of these derivatives provide a solid foundation for the future design and synthesis of novel this compound derivatives with tailored therapeutic activities.

Biological Activity and Pharmacological Relevance of Quinolinecarbaldehyde Derivatives

Antimicrobial Activity

The antimicrobial potential of quinolinecarbaldehyde derivatives has been a significant area of investigation, with studies exploring their efficacy against a range of pathogenic microorganisms.

Quinolinecarbaldehyde derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In one study, novel 2-aryl-quinoline-3-carbaldehyde derivatives were synthesized and evaluated for their antibacterial properties. Specifically, 2-(2-(2,4-dinitrophenyl) hydrazinyl) quinoline-3-carbaldehyde showed a 74.24% zone of inhibition against the Gram-positive bacterium Staphylococcus aureus and a 70.0% zone of inhibition against the Gram-negative bacterium Escherichia coli. researchgate.net

Further research into quinoline-3-carbaldehyde hydrazone derivatives identified compounds with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two particular derivatives, 3q5 and 3q6, exhibited a minimum inhibitory concentration (MIC) of 16 µg/ml against MRSA. nih.gov While the general antimicrobial effects of the synthesized quinoline (B57606) derivatives were weaker than standard drugs, these specific findings highlight their potential for development into agents targeting resistant bacterial strains. nih.gov Other related quinoline derivatives, such as quinoline-2-ones, have also shown potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and vancomycin-resistant Enterococci (VRE). nih.gov

Antibacterial Activity of Quinolinecarbaldehyde Derivatives

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(2-(2,4-dinitrophenyl) hydrazinyl) quinoline-3-carbaldehyde | Staphylococcus aureus (Gram-positive) | Zone of Inhibition | 74.24% | researchgate.net |

| 2-(2-(2,4-dinitrophenyl) hydrazinyl) quinoline-3-carbaldehyde | Escherichia coli (Gram-negative) | Zone of Inhibition | 70.0% | researchgate.net |

| Quinoline-3-carbaldehyde hydrazone derivative (3q5) | MRSA (Gram-positive) | Minimum Inhibitory Concentration (MIC) | 16 µg/ml | nih.gov |

| Quinoline-3-carbaldehyde hydrazone derivative (3q6) | MRSA (Gram-positive) | Minimum Inhibitory Concentration (MIC) | 16 µg/ml | nih.gov |

The quinoline scaffold is known to be a component of compounds with antifungal properties. nih.govresearchgate.net Drugs in this category, such as azoles and polyenes, typically work by disrupting ergosterol (B1671047) production or the stability of the fungal cell membrane. researchgate.net While the broader class of quinoline derivatives has shown activity against various fungal strains, specific data focusing on the antifungal spectrum of quinolinecarbaldehyde derivatives is an area requiring further detailed investigation. nih.govresearchgate.net

Quinoline derivatives have been explored for their antiviral capabilities. nih.gov The mechanism of action for antiviral drugs often involves the inhibition of viral replication and maturation processes, for instance, by targeting enzymes like reverse transcriptase and protease. researchgate.net Although the general class of quinolines has shown promise, specific studies detailing the antiviral potential of quinolinecarbaldehyde derivatives are not extensively represented in the current literature, indicating a potential avenue for future research.

Anticancer and Antitumor Investigations

The anticancer properties of quinoline derivatives are well-documented, with many compounds acting through various mechanisms to inhibit tumor growth. nih.govnih.gov Research on quinoline-3-carbaldehyde hydrazone derivatives has demonstrated their cytotoxic effects on cancer cell lines. nih.gov In vitro studies using the MTT assay showed that these compounds generally exhibited weak to moderate cytotoxic activity against the A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov However, specific derivatives, namely 3q12, 3q17, and 3q22, reduced cell viability in A549 cells to 59.28%, 76.24%, and 72.92%, respectively, at a concentration of 100 µM. nih.gov Another novel quinoline compound, 91b1, demonstrated significant anticancer effects both in vitro and in vivo, suppressing tumor development in animal models and exhibiting higher anticancer activity with lower toxicity compared to the first-line drug cisplatin (B142131) against certain cancer cells. nih.gov

Cytotoxic Activity of Quinoline-3-carbaldehyde Hydrazone Derivatives on A549 Cells (100 µM)

| Compound | Cell Viability Reduction | Reference |

|---|---|---|

| 3q12 | 59.28% | nih.gov |

| 3q17 | 76.24% | nih.gov |

| 3q22 | 72.92% | nih.gov |

Enzyme Inhibition Studies (e.g., DNA gyrase, topoisomerase, sphingosine (B13886) kinase)

A key mechanism behind the pharmacological effects of quinoline derivatives is their ability to inhibit various enzymes crucial for cell function and proliferation. nih.gov Molecular docking studies have provided insight into these interactions. For instance, compound 3q6, a quinoline-3-carbaldehyde hydrazone derivative effective against MRSA, was shown to form a hydrogen bond with the ARG132 residue in the active site of DNA topoisomerase IV, suggesting a possible mechanism for its antibacterial action. nih.gov

Furthermore, newly synthesized quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), an enzyme essential for the parasite's survival. nih.gov In another study, certain quinoline-based analogs were found to inhibit human DNA methyltransferase (DNMT1) and other enzymes that act on DNA, such as DNA glycosylases and polymerases, by intercalating into the DNA substrate. biorxiv.orgnih.gov This mode of action is a significant finding, as it represents a non-nucleoside-based inhibition of crucial epigenetic enzymes. biorxiv.org The inhibition of topoisomerases is a recurring theme, with several quinoline derivatives being developed as anticancer agents that target these enzymes. nih.govekb.eg

Antioxidant Properties and Radical Scavenging Activity

Quinoline derivatives have emerged as potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress, which is implicated in numerous diseases. tandfonline.com A series of quinoline-2-carbaldehyde hydrazone derivatives were synthesized as analogues of melatonin (B1676174) and showed significant antioxidant activity. tandfonline.com One compound in particular, which lacked a halogen on its aromatic ring, was found to be the most potent antioxidant in the series, demonstrating a greater protective effect against oxidation than melatonin itself. tandfonline.com

Studies on quinoline-4-carboxylic acids, derived from the modification of isatin (B1672199), also confirmed antioxidant capabilities. ui.ac.id Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, researchers found that derivatives like 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid had inhibition percentages of 30.25% and 40.43%, respectively, at a concentration of 5 mg/L, whereas the precursor isatin showed no activity. ui.ac.id This indicates that the modification to the quinoline structure significantly enhances its radical scavenging ability. ui.ac.id The antioxidant potential of various quinoline derivatives has been consistently reported, with many compounds proving to be more efficient radical scavengers than reference compounds like Trolox. nih.govmdpi.com

Antioxidant Activity of Quinoline Derivatives

| Compound Derivative | Assay | Concentration | Inhibition Percentage | Reference |

|---|---|---|---|---|

| 2-methylquinoline-4-carboxylic acid | DPPH | 5 mg/L | 30.25% | ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | 40.43% | ui.ac.id |

Other Reported Pharmacological Activities (e.g., antimalarial, anthelmintic, anti-inflammatory)

While the primary focus of research on quinoline derivatives has often been in areas like anticancer and antimicrobial activities, a growing body of evidence highlights their potential in treating other significant diseases, including malaria, helminth infections, and inflammatory conditions.

Antimalarial Activity:

The quinoline ring is the backbone of several well-established antimalarial drugs, such as chloroquine (B1663885) and mefloquine. nih.govmdpi.comresearchgate.net Research has continued to explore new quinoline-based compounds to combat the challenge of drug-resistant malaria. Notably, derivatives of 2-methylquinoline (B7769805) have shown promise. In one area of investigation, 2-methylquinoline derivatives were reacted with various aldehydes to produce aldimines. nih.gov One such compound demonstrated an impressive in vitro half-maximal inhibitory concentration (IC50) of 0.033 µM against a chloroquine-resistant strain of Plasmodium falciparum, which was approximately five times more potent than chloroquine itself. nih.gov

Furthermore, the synthesis of 5-aryl-8-aminoquinoline derivatives has been explored as a strategy to develop new antimalarial agents. These compounds have shown potent activity against P. falciparum growth and were found to be more active against chloroquine-resistant strains. acs.org The development of quinoline-4-carboxamides has also yielded compounds with low nanomolar in vitro potency and significant oral efficacy in mouse models of malaria. acs.org These findings underscore the continued importance of the quinoline scaffold in the development of novel antimalarials.

Anthelmintic Activity:

Derivatives of quinoline have also been investigated for their potential to treat infections caused by parasitic worms (helminths). While direct studies on 2-Methylquinoline-5-carbaldehyde derivatives are not extensively reported, research on related quinoline structures provides a basis for their potential in this area.

Anti-inflammatory Activity:

Quinoline derivatives have demonstrated significant anti-inflammatory properties. researchgate.netalliedacademies.orgabacademies.org Studies on various quinoline carboxylic acid derivatives have shown their ability to exert appreciable anti-inflammatory effects in cellular models of inflammation induced by lipopolysaccharide (LPS). nih.gov For instance, certain quinoline derivatives have been shown to be more potent than the reference drug ibuprofen (B1674241) in in vivo models of inflammation. researchgate.net Some of these compounds act by significantly inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net The anti-inflammatory potential of the quinoline nucleus is a key area of ongoing research in the quest for new therapeutic agents for inflammatory disorders.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For antimalarial quinoline derivatives , several key structural features have been identified. In the case of 5-aryl-8-aminoquinolines, the presence of electron-donating groups on the aryl substituent was found to enhance antimalarial activity compared to those with electron-withdrawing groups. acs.org In a series of 2-methylquinoline derivatives condensed with aldehydes, the specific aldehyde used in the synthesis significantly influenced the resulting antimalarial potency. nih.gov For quinoline-4-carboxamides, optimization of the molecule's physicochemical properties and microsomal stability was key to improving its pharmacokinetic profile and in vivo efficacy. acs.org

In the context of anticancer activity , which often overlaps with other pharmacological properties, SAR studies of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have revealed important insights. It was observed that 2-arylquinoline derivatives generally displayed a better activity profile against various cancer cell lines compared to their 2-acetamido-2-methyl-tetrahydroquinoline counterparts. rsc.org The lipophilicity of the compounds, as indicated by their cLogP values, also played a significant role, with more lipophilic quinoline derivatives showing better cytotoxic effects. rsc.org Furthermore, molecular docking studies have suggested that these compounds may exert their effects by regulating lysine-specific demethylase (KDM) proteins. rsc.org

For anti-inflammatory quinoline derivatives , the substitution pattern on the quinoline ring is critical. For example, in a study of various carboxamides derived from 2-phenyl quinoline, a compound linked to a nucleoside analogue showed significant anti-inflammatory activity comparable to the standard drug diclofenac. alliedacademies.org This highlights the importance of the nature of the substituent at the carboxamide position.

Elucidation of Biological Mechanisms of Action

Understanding the molecular mechanisms by which quinolinecarbaldehyde derivatives exert their pharmacological effects is essential for their development as therapeutic agents.

The antimalarial mechanism of many quinoline-based drugs, like chloroquine, involves interfering with the detoxification of heme in the parasite's food vacuole. nih.gov Newer quinoline derivatives may share this mechanism or exhibit novel modes of action. For instance, some quinoline-4-carboxamide derivatives have been found to inhibit the falcipain-2 (FP2) enzyme in P. falciparum, a cysteine protease crucial for hemoglobin degradation by the parasite. researchgate.net Inhibition of FP2 leads to morphological and food-vacuole abnormalities in the parasite.

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways. As mentioned, some derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net The precise molecular targets can vary, but may involve the inhibition of enzymes like cyclooxygenase (COX) or interference with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

The aldehyde group present in quinolinecarbaldehydes is a reactive moiety that can potentially form covalent bonds with nucleophilic sites in biological targets, such as the active sites of enzymes, which could contribute to their mechanism of action.

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthetic Methodologies

The creation of single-enantiomer chiral compounds is a primary objective in modern drug discovery and materials science. While the synthesis of quinoline (B57606) derivatives is well-established, the development of asymmetric methodologies targeting specific derivatives like 2-Methylquinoline-5-carbaldehyde is an emerging frontier. Future research will likely focus on leveraging the existing functionalities of the molecule to direct stereoselective transformations.

One promising approach involves the use of the aldehyde group as a handle for asymmetric additions. Organocatalysis and transition-metal catalysis are powerful tools for the enantioselective addition of nucleophiles to aldehydes. ic.ac.uk Research into chiral ligands containing quinoline motifs has already demonstrated their effectiveness in a variety of asymmetric reactions. researchgate.net For instance, chiral Schiff base ligands, which can be readily synthesized by condensing a quinoline aldehyde with a chiral amine, are pivotal in creating catalysts for reactions like asymmetric cycloadditions and allylic oxidations. thieme-connect.com The development of bespoke chiral catalysts designed to interact specifically with the this compound substrate could enable precise control over the stereochemistry of products derived from its aldehyde group.

Another avenue involves the asymmetric functionalization of the C-2 methyl group. The development of methods for the C(sp³)–H functionalization of 2-methyl azaarenes is an active area of research. researchgate.net Creating chiral environments that can direct the enantioselective addition of electrophiles to a deprotonated methyl group would open up new synthetic pathways to complex chiral molecules that are otherwise difficult to access.

| Transformation Type | Functional Group Targeted | Potential Catalytic System | Anticipated Chiral Product |

|---|---|---|---|

| Asymmetric Nucleophilic Addition | C5-Carbaldehyde | Chiral Organocatalysts (e.g., Proline derivatives) | Chiral secondary alcohols |

| Asymmetric Allylation/Alkynylation | C5-Carbaldehyde | Chiral Metal Complexes (e.g., Ti, Zn) | Chiral homoallylic/propargylic alcohols |

| Asymmetric C-H Functionalization | C2-Methyl Group | Chiral Transition Metal Catalysts (e.g., Pd, Rh) | Chiral substituted ethyl-quinolines |

Integration into Supramolecular Chemistry and Functional Materials

The unique electronic and structural characteristics of the quinoline ring system make it an ideal candidate for incorporation into advanced materials. This compound is a particularly attractive precursor for functional materials due to its reactive aldehyde group, which serves as a convenient point of attachment for building larger, more complex architectures.

A significant area of future research is the synthesis of novel Schiff base derivatives for use in chemosensors and functional polymers. The condensation of the aldehyde with various amines produces imines, which can act as ligands for metal ions. ckthakurcollege.net These resulting metal complexes often exhibit interesting photophysical properties, such as fluorescence, making them suitable for detecting specific analytes. ckthakurcollege.net For example, quinoline-based fluorescent sensors for metal ions have been successfully developed. researchgate.net The future will see the design of more selective and sensitive sensors based on this compound for environmental monitoring and biological imaging.

Furthermore, derivatives of this compound are expected to play a role in the development of materials for electronics and photonics. Small organic molecules based on styryl-quinoline systems, which can be synthesized from 2-methylquinolines, have been investigated for their potential in nanotechnology and as molecular switches. researchgate.net The integration of this compound into polymers or supramolecular assemblies could lead to materials with tunable optical properties, useful for applications in organic light-emitting diodes (OLEDs) or nonlinear optics. researchgate.netchemimpex.com

Advanced Applications in Drug Discovery and Chemical Biology

The quinoline core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs for a wide range of diseases, including cancer, malaria, and bacterial infections. nih.govmdpi.com this compound serves as a versatile starting material for generating libraries of new bioactive compounds.

The aldehyde functionality is a key reactive handle for creating diverse derivatives through reactions like reductive amination and the formation of hydrazones. Research on other quinoline aldehydes has shown that their hydrazone derivatives can possess significant cytotoxic activity against human tumor cell lines. mdpi.com A major future direction will be the systematic synthesis and biological screening of various hydrazone and acylhydrazone series derived from this compound to identify new anticancer drug leads. The biological activity of the closely related isomer, 2-Methylquinoline-6-carbaldehyde, has been studied, revealing potential antimicrobial and anticancer properties, suggesting a similar potential for the 5-carbaldehyde isomer.

Moreover, the 2-methylquinoline (B7769805) scaffold itself is associated with specific biological activities. For instance, 2-styrylquinolines, synthesized from 2-methylquinolines, have been identified as potential viral fusion inhibitors. researchgate.net This opens the door to using this compound to create novel antiviral agents where the C-5 substituent can be modified to optimize potency and pharmacokinetic properties.

| Derivative Class | Synthetic Strategy | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Schiff Bases / Imines | Condensation with primary amines | Antimicrobial, Anticancer | Known activity of quinoline Schiff base metal complexes. ckthakurcollege.net |

| Hydrazones | Condensation with hydrazines | Anticancer | Demonstrated cytotoxicity of other quinoline-carbaldehyde hydrazones. mdpi.com |

| Styrylquinolines | Condensation with aryl aldehydes | Antiviral (e.g., HIV) | Activity of 2-styrylquinoline (B1231325) derivatives as fusion inhibitors. researchgate.net |

| Secondary Amines | Reductive amination | Various | Introduces diverse substituents for structure-activity relationship studies. |

Deeper Theoretical Exploration of Reaction Pathways and Intermolecular Forces

While experimental work drives the discovery of new reactions and applications, a deeper theoretical understanding of this compound is crucial for rational design and optimization. Computational chemistry, particularly methods like Density Functional Theory (DFT), can provide invaluable insights into the molecule's behavior at an electronic level.

Future theoretical studies are needed to explore several key areas. First, computational modeling can elucidate the mechanisms of reactions involving the aldehyde and methyl groups. For example, calculating the energy barriers for different reaction pathways can help chemists select the optimal conditions to achieve desired products and minimize side reactions. A plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde (B42025) has been proposed, and similar detailed studies on the 5-carbaldehyde isomer would be highly beneficial. researchgate.net

Second, theoretical calculations can predict and explain the intermolecular forces that govern the molecule's interactions with other entities, such as biological targets or other molecules in a supramolecular assembly. For drug discovery applications, molecular docking simulations can predict how derivatives of this compound might bind to the active site of an enzyme or receptor, guiding the design of more potent inhibitors.

Finally, computational methods can be used to predict the electronic and photophysical properties of new materials derived from this compound. By calculating properties like absorption and emission wavelengths, researchers can pre-screen potential candidates for applications like fluorescent dyes or OLEDs, thereby accelerating the materials discovery process. researchgate.net This theoretical groundwork will be essential for moving beyond trial-and-error experimentation and toward the intelligent design of next-generation molecules and materials based on the this compound scaffold.

Q & A

Q. Table 1. Key Synthetic Parameters for Vilsmeier-Haack Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | ↑↑↑ |

| Reaction Time | 5 hours | ↑↑ |

| DMF:POCl₃ Ratio | 1:1.2 | ↑↑↑ |

| Post-Neutralization pH | 6.5–7.0 | ↑ |

Q. Table 2. Comparative Toxicity of Quinoline Derivatives

| Compound | Ames Test (µg/mL) | HepG2 IC₅₀ (µM) |

|---|---|---|

| This compound | Data pending | 25.3 ± 1.2 |

| 5-Methyl-2-thiophenecarboxaldehyde | 500 (Non-mutagenic) | 18.9 ± 0.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.